1-(Tert-butyl)-4-iodobenzene

Description

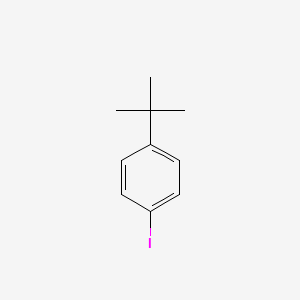

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13I/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVIVQDHNKQWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189306 | |

| Record name | 4-t-Butyliodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35779-04-5 | |

| Record name | 1-tert-Butyl-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35779-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-t-Butyliodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035779045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-t-Butyliodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Tert-butyl)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(tert-butyl)-4-iodobenzene (also known as 4-iodo-tert-butylbenzene). This valuable intermediate is widely utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to its unique structural features and reactivity.[1]

Core Chemical Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with a tert-butyl group and an iodine atom at the para position. The presence of the bulky tert-butyl group provides steric hindrance, influencing the molecule's reactivity, while the iodo group serves as a versatile functional handle for various carbon-carbon bond-forming reactions.[1]

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃I | [2] |

| Molecular Weight | 260.11 g/mol | [2] |

| CAS Number | 35779-04-5 | [2] |

| Appearance | Colorless to yellow liquid or solid | [3] |

| Density | 1.4392 g/cm³ at 14 °C | [4] |

| Boiling Point | 258 °C | [4] |

| Melting Point | Not precisely defined, can be liquid at room temperature | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | |

| Refractive Index (n²⁰/D) | 1.5685-1.5735 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit two main signals corresponding to the aromatic protons and the protons of the tert-butyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 - 7.7 | Doublet | 2H | Aromatic protons ortho to the iodine atom |

| ~7.2 - 7.3 | Doublet | 2H | Aromatic protons meta to the iodine atom |

| ~1.3 | Singlet | 9H | Protons of the tert-butyl group |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~150 | Quaternary aromatic carbon attached to the tert-butyl group |

| ~137 | Aromatic CH carbons ortho to the iodine atom |

| ~126 | Aromatic CH carbons meta to the iodine atom |

| ~92 | Quaternary aromatic carbon attached to the iodine atom |

| ~34 | Quaternary carbon of the tert-butyl group |

| ~31 | Methyl carbons of the tert-butyl group |

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch (tert-butyl) |

| 1600-1585, 1500-1400 | Medium-Strong | Aromatic C=C stretching |

| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

| ~500 | Medium | C-I stretch |

Mass Spectrometry

Electron ionization mass spectrometry of this compound will result in a molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 260 | High | [M]⁺ (Molecular ion) |

| 245 | High | [M - CH₃]⁺ |

| 133 | Moderate | [M - I]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct iodination of tert-butylbenzene. The following is a representative experimental protocol.

Materials:

-

tert-Butylbenzene

-

Iodine (I₂)

-

m-Chloroperbenzoic acid (m-CPBA)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Diethyl ether

Procedure:

-

In a round-bottomed flask, dissolve iodine in dichloromethane at room temperature.

-

Add m-chloroperbenzoic acid to the solution and stir for 10 minutes.

-

Add tert-butylbenzene to the reaction mixture.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic acid to the cooled mixture.

-

Allow the reaction to stir at room temperature for 20 minutes.

-

Transfer the reaction mixture to a separatory funnel containing distilled water.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with distilled water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield this compound.

Suzuki-Miyaura Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Add the solvent and water to the mixture.

-

Degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture under an inert atmosphere.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the biaryl product.

Heck Coupling Reaction

The Heck reaction provides a method for the arylation of alkenes using this compound.

Materials:

-

This compound

-

Alkene (e.g., methyl acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, Acetonitrile)

Procedure:

-

In a reaction flask, combine this compound, the alkene, and the base in the chosen solvent.

-

Degas the mixture with an inert gas.

-

Add the palladium catalyst under an inert atmosphere.

-

Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor for completion.

-

After cooling, filter the reaction mixture to remove any inorganic salts.

-

Dilute the filtrate with an organic solvent and wash with water.

-

Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Safety and Handling

This compound is classified as an irritant and may cause serious eye irritation.[2] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with eyes, rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.

Conclusion

This compound is a versatile and important building block in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable tool for the construction of complex organic molecules with applications in medicinal chemistry and materials science. This guide provides essential data and protocols to aid researchers in the effective and safe utilization of this compound.

References

1-(Tert-butyl)-4-iodobenzene molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 1-(tert-butyl)-4-iodobenzene, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

This compound is an aromatic organic compound. Structurally, it consists of a benzene ring substituted with a tert-butyl group and an iodine atom at the para position.[1] The tert-butyl group provides steric bulk, which can influence the molecule's reactivity and physical properties.[1]

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-tert-butyl-4-iodobenzene[2] |

| CAS Number | 35779-04-5[2] |

| Chemical Formula | C₁₀H₁₃I[2] |

| SMILES | CC(C)(C)c1ccc(I)cc1 |

| InChI | InChI=1S/C10H13I/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 |

| InChIKey | WQVIVQDHNKQWTM-UHFFFAOYSA-N |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or solid, depending on the ambient temperature.[1] It has low solubility in water but is soluble in common organic solvents such as ethanol and ether.[1]

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 260.11 g/mol [2] |

| Density | 1.468 g/mL at 25 °C |

| Boiling Point | 116-118 °C at 9 mmHg |

| Refractive Index | n20/D 1.57 |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Appearance | Clear orange to red liquid[3] or colorless to pale yellow liquid/solid[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Data |

| ¹H NMR | Expected signals include a singlet for the tert-butyl protons and multiplets in the aromatic region for the benzene ring protons. |

| ¹³C NMR | Signals are expected for the quaternary carbon and methyl carbons of the tert-butyl group, as well as for the four distinct carbons of the benzene ring. |

| Infrared (IR) | Characteristic peaks would include C-H stretching from the alkyl and aromatic groups, and C=C stretching from the aromatic ring. |

| Mass Spec (MS) | The molecular ion peak is expected. Fragmentation patterns would likely show the loss of a methyl group or the entire tert-butyl group. |

Note: Specific peak assignments can be found in various spectral databases such as PubChem.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-tert-butylphenylboronic acid with an iodine source.[3]

Protocol:

-

To a sealed reaction tube, add 4-tert-butylphenylboronic acid (0.4 mmol), copper powder (0.08 mmol), and (CF₃)₂CFI (0.6 mmol).

-

Add 2 mL of DMF to the reaction tube.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete, pour the suspension into water and extract with ethyl acetate.

-

Combine the organic layers, dry with anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography with a petroleum ether/ethyl acetate (20:1) eluent to yield this compound.[3]

Caption: Experimental workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[4] The presence of the iodine atom makes it an excellent substrate for various coupling reactions.[1]

The Heck Reaction: This compound is an electron-rich aryl iodide, making it a suitable coupling partner in the Heck reaction.[3] The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (like this compound) and an alkene.[5] This reaction is fundamental in synthesizing substituted alkenes.[5]

References

An In-depth Technical Guide to 1-(tert-butyl)-4-iodobenzene (CAS: 35779-04-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(tert-butyl)-4-iodobenzene (CAS: 35779-04-5), a versatile aromatic iodide compound. It details the physical, chemical, and spectroscopic properties of this compound, along with its primary applications as a key intermediate in organic synthesis. This guide offers detailed experimental protocols for its preparation and its utilization in prominent cross-coupling reactions such as Heck, Sonogashira, and Suzuki couplings. Furthermore, its role as a precursor in the synthesis of the fungicide fenpropimorph is explored, including the mechanism of action of fenpropimorph on the ergosterol biosynthesis pathway, which is visualized using a signaling pathway diagram. This document is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a para-substituted aromatic compound containing a bulky tert-butyl group and an iodine atom. The presence of the iodo- group makes it an excellent substrate for a variety of cross-coupling reactions, while the tert-butyl group influences its solubility and steric properties. It typically appears as a clear orange to red liquid or a white to yellow solid, depending on its purity and the ambient temperature.[1][2] It is sparingly soluble in water but readily soluble in common organic solvents like ethanol and ether.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 35779-04-5 | [3] |

| Molecular Formula | C₁₀H₁₃I | [3] |

| Molecular Weight | 260.11 g/mol | [3] |

| Density | 1.468 g/mL at 25 °C | [4] |

| Boiling Point | 116-118 °C at 9 mmHg | |

| 242.7 ± 19.0 °C at 760 mmHg | [5] | |

| Flash Point | 106.0 ± 10.5 °C | [5] |

| Refractive Index (n20/D) | 1.57 | [4] |

| Appearance | Clear orange to red liquid or white to yellow solid/lump | [2][4] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR | Available through various suppliers and databases. | [3] |

| ¹³C NMR | Available through various suppliers and databases. | [3] |

| IR Spectroscopy | Available through various suppliers and databases. | [6] |

| Mass Spectrometry (GC-MS) | Exact Mass: 260.006195 g/mol | [5][7] |

Synthesis and Reactions

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct iodination of tert-butylbenzene.

Experimental Protocol: Iodination of tert-butylbenzene [8]

-

Materials: tert-butylbenzene, iodine, 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™), solvent (e.g., acetonitrile).

-

Procedure:

-

To a solution of tert-butylbenzene in the chosen solvent, add elemental iodine.

-

Slowly add Selectfluor™ to the reaction mixture. The use of Selectfluor™ activates the iodine for electrophilic aromatic substitution.

-

Stir the reaction mixture at room temperature until the reaction is complete, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules, including pharmaceuticals and materials.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[9]

Experimental Protocol: Heck Reaction of this compound with an Alkene [10][11]

-

Materials: this compound, alkene (e.g., n-butyl acrylate), palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine), a base (e.g., triethylamine or potassium carbonate), and a solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, the alkene (1.1-1.5 equivalents), and the base (1.5-2 equivalents) in the chosen solvent.

-

Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand.

-

Heat the reaction mixture to 80-120 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Experimental Workflow for Heck Reaction

Caption: Workflow for a typical Heck cross-coupling reaction.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12]

Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne [13][14]

-

Materials: this compound, terminal alkyne (e.g., phenylacetylene), a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), a copper(I) co-catalyst (e.g., copper(I) iodide), a base (e.g., triethylamine), and a solvent (e.g., THF or DMF).

-

Procedure:

-

To a dry flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

-

Add the solvent and the base, followed by this compound and the terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with water or an ammonium chloride solution to remove the copper catalyst.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide using a palladium catalyst.[15]

Experimental Protocol: Suzuki Coupling of this compound with an Arylboronic Acid [16][17]

-

Materials: this compound, an arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a base (e.g., potassium carbonate or sodium carbonate), and a solvent system (e.g., toluene/water or dioxane/water).

-

Procedure:

-

In a flask, combine this compound, the arylboronic acid (typically 1.1-1.5 equivalents), and the base.

-

Add the solvent system and degas the mixture.

-

Add the palladium catalyst under an inert atmosphere.

-

Heat the reaction mixture with stirring (typically 80-100 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Applications in Agrochemicals: Synthesis of Fenpropimorph

This compound serves as a key starting material in some synthetic routes towards the fungicide fenpropimorph.[18] Fenpropimorph is a systemic fungicide used to control a variety of fungal diseases in crops, particularly cereals.[19]

Synthesis of Fenpropimorph

One synthetic pathway to fenpropimorph involves the initial preparation of 3-(4-tert-butylphenyl)-2-methylpropanal, which can be derived from precursors related to this compound through a series of reactions. This aldehyde then undergoes reductive amination with cis-2,6-dimethylmorpholine to yield fenpropimorph.[20][21]

Experimental Protocol: Synthesis of Fenpropimorph (Illustrative Final Step) [20]

-

Materials: 3-(4-tert-butylphenyl)-2-methylpropanal, cis-2,6-dimethylmorpholine, a reducing agent (e.g., sodium borohydride or catalytic hydrogenation with Pd/C and H₂), and a suitable solvent (e.g., methanol or ethanol).

-

Procedure (Reductive Amination):

-

Dissolve 3-(4-tert-butylphenyl)-2-methylpropanal and cis-2,6-dimethylmorpholine in the chosen solvent.

-

Stir the mixture to allow the formation of the intermediate imine or enamine.

-

Slowly add the reducing agent to the mixture. If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere in the presence of the catalyst.

-

Monitor the reaction for the disappearance of the starting materials.

-

Upon completion, perform an appropriate workup to remove the catalyst and any remaining reducing agents.

-

Extract the product, dry the organic phase, and remove the solvent under reduced pressure.

-

Purify the final product, fenpropimorph, typically by vacuum distillation.

-

Mechanism of Action of Fenpropimorph

Fenpropimorph's fungicidal activity is derived from its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][22] Specifically, it targets two key enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase.[1][23] The inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of abnormal sterol precursors in the fungal cell membrane, which disrupts membrane integrity and function, ultimately leading to the cessation of fungal growth.[1]

Ergosterol Biosynthesis Pathway and Inhibition by Fenpropimorph

Caption: The ergosterol biosynthesis pathway in fungi, showing the points of inhibition by fenpropimorph.

Applications in Drug Development

While this compound itself is not typically a therapeutic agent, its derivatives are of significant interest in drug discovery and medicinal chemistry. The tert-butylphenyl moiety is a common scaffold in the design of new drug candidates. The ability to functionalize the aromatic ring via the iodo- group using cross-coupling reactions allows for the synthesis of diverse libraries of compounds for screening against various biological targets. For instance, derivatives of this scaffold have been explored for their potential as antitubercular agents and in other therapeutic areas. The lipophilic nature of the tert-butyl group can enhance membrane permeability and binding to hydrophobic pockets of target proteins.

Safety and Handling

This compound is classified as an eye irritant.[3] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off immediately with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the construction of complex molecules for the agrochemical and pharmaceutical industries. Its utility in a range of powerful cross-coupling reactions makes it an important tool for researchers. This guide has provided a comprehensive overview of its properties, synthesis, key reactions, and a notable application in the synthesis of the fungicide fenpropimorph, including its mechanism of action. The detailed protocols and data presented herein are intended to facilitate its effective and safe use in a research and development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 35779-04-5: 1-tert-Butyl-4-iodobenzene | CymitQuimica [cymitquimica.com]

- 3. 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-tert-butyl-4-iodobenzene | 35779-04-5 [chemicalbook.com]

- 5. 1-Iodo-4-(2-methyl-2-propanyl)benzene | CAS#:35779-04-5 | Chemsrc [chemsrc.com]

- 6. 35779-04-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Heck Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 15. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 1-tert-butyl-4-iodobenzene | 35779-04-5 [amp.chemicalbook.com]

- 19. fao.org [fao.org]

- 20. benchchem.com [benchchem.com]

- 21. CN103275030B - Synthesis method of fenpropimorph - Google Patents [patents.google.com]

- 22. Fenpropimorph - Wikipedia [en.wikipedia.org]

- 23. medchemexpress.com [medchemexpress.com]

Synthesis of 1-(Tert-butyl)-4-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic pathways for 1-(tert-butyl)-4-iodobenzene, a key intermediate in the development of pharmaceuticals and advanced materials. The document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction mechanisms.

Introduction

This compound is a substituted aromatic hydrocarbon featuring a bulky tert-butyl group and an iodine atom in a para-substitution pattern. The presence of the iodo-group makes it a versatile precursor for a variety of coupling reactions, including Suzuki, Heck, and Sonogashira reactions, which are fundamental in the synthesis of complex organic molecules. The tert-butyl group, on the other hand, imparts increased solubility in organic solvents and can introduce specific steric and electronic properties to the target molecules. This guide focuses on the most common and efficient methods for its preparation.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through the electrophilic aromatic substitution of tert-butylbenzene. The tert-butyl group is an ortho, para-directing group; however, due to significant steric hindrance at the ortho positions, the para-substituted product is overwhelmingly favored. An alternative high-yielding method involves the ipso-substitution of a boronic acid precursor.

Pathway 1: Electrophilic Iodination of Tert-butylbenzene

This is the most direct approach, where tert-butylbenzene is reacted with an iodinating agent in the presence of an acid or an oxidizing agent to generate the electrophilic iodine species.

Mechanism of Electrophilic Iodination:

Caption: General mechanism of electrophilic iodination of tert-butylbenzene.

Pathway 2: From 4-tert-butylphenylboronic acid

This pathway offers a high-yield alternative, proceeding via a copper-catalyzed reaction.

Data Presentation: Comparison of Synthesis Methods

| Pathway | Reagents | Solvent | Conditions | Yield (%) | Reference |

| Electrophilic Iodination | |||||

| Method A | Iodine, Nitric Acid | Acetic Acid | Room Temperature | 85-95 (expected) | General method |

| Method B | N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA) | Acetonitrile | Room Temperature, a few hours | ~95 | [1] |

| From Boronic Acid | 4-tert-butylphenylboronic acid, (CF₃)₂CFI, Copper powder | DMF | Room Temperature, 24 hours | 87 | [2] |

Experimental Protocols

Method A: Electrophilic Iodination using Iodine and Nitric Acid

This protocol is adapted from a general procedure for the iodination of activated aromatic compounds.[3]

-

Reaction Setup: In a well-ventilated fume hood, to a stirred solution of tert-butylbenzene (1.0 eq) in glacial acetic acid, add molecular iodine (1.0 eq).

-

Addition of Oxidant: Slowly add concentrated nitric acid (1.2 eq) dropwise to the mixture. The reaction is exothermic and may require cooling to maintain room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the purple color of iodine. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-water. A precipitate or an oily layer of the product should form.

-

Neutralization: Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Method B: Electrophilic Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This method is noted for its mild conditions and high regioselectivity.[1]

-

Reaction Setup: In a round-bottom flask, dissolve tert-butylbenzene (1.0 eq) in acetonitrile.

-

Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution.

-

Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within a few hours.

-

Work-up: Upon completion, quench the reaction by adding water.

-

Extraction: Extract the mixture with ethyl acetate or another suitable organic solvent.

-

Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: After filtering the drying agent, concentrate the solution under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the final product.

Synthesis from 4-tert-butylphenylboronic acid

This protocol provides a specific and high-yielding synthesis route.[2]

-

Reaction Setup: To a sealed reaction tube, add 4-tert-butylphenylboronic acid (0.4 mmol, 1.0 eq), copper powder (0.08 mmol, 0.2 eq), and (CF₃)₂CFI (0.6 mmol, 1.5 eq).

-

Solvent Addition: Add dimethylformamide (DMF) (2 mL) to the reaction tube.

-

Reaction: Seal the tube and stir the reaction mixture at room temperature for 24 hours.

-

Work-up: Pour the resulting suspension into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate mixture (e.g., 20:1 v/v) as the eluent to obtain this compound.[2]

Logical Workflow for Synthesis

Caption: Logical workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several pathways. The direct electrophilic iodination of tert-butylbenzene is a straightforward and high-yielding approach, with modern reagents like N-iodosuccinimide in the presence of a catalytic amount of acid offering mild and efficient conditions. The synthesis from 4-tert-butylphenylboronic acid provides an excellent alternative with a well-documented high yield. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. The protocols and data presented herein provide a solid foundation for researchers and professionals in the field to select and implement the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to the Physical Properties of p-tert-Butyliodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of p-tert-butyliodobenzene, a key reagent and intermediate in organic synthesis. The information presented is intended to support researchers, scientists, and professionals in the field of drug development by offering meticulously collated data and detailed experimental protocols for its characterization.

Core Physical Properties

p-tert-Butyliodobenzene, also known as 1-tert-butyl-4-iodobenzene, is an aromatic organic compound.[1] At room temperature, it exists as a liquid. The following table summarizes its key physical properties, providing a valuable resource for laboratory and developmental applications.

| Physical Property | Value | Units | Notes |

| Molecular Formula | C₁₀H₁₃I | ||

| Molecular Weight | 260.11 | g/mol | |

| Appearance | Liquid | ||

| Density | 1.468 | g/mL | at 25 °C |

| Boiling Point | 116 - 118 | °C | at 9 mmHg |

| Refractive Index | 1.57 | at 20 °C (n20/D) | |

| Flash Point | 113 | °C | Closed cup[2] |

| Melting Point | 78 | °C | (estimate) |

Experimental Protocols

Accurate determination of physical properties is fundamental to ensuring the purity and identity of a compound. The following sections detail standard experimental methodologies for the key properties of p-tert-butyliodobenzene.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the Thiele tube method is a common and effective technique.[3]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Stand and clamps

Procedure:

-

Fill the Thiele tube with a suitable heating bath fluid, such as mineral oil, to a level just above the side arm.

-

Add a small amount (approximately 0.5-1 mL) of p-tert-butyliodobenzene into the small test tube.

-

Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer so that the sample and the bulb are immersed in the heating bath within the Thiele tube. The open end of the test tube should be above the oil level.

-

Gently heat the side arm of the Thiele tube. The design of the tube promotes convection currents, ensuring uniform heating of the bath.[4]

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the external pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[3] Record this temperature.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. For liquids, a pycnometer (a small, precisely calibrated glass flask) provides a highly accurate method for density determination.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature water bath

-

Thermometer

-

p-tert-Butyliodobenzene sample

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with the p-tert-butyliodobenzene sample, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath set to a specific temperature (e.g., 25 °C) and allow it to equilibrate. The stopper should be slightly loosened to allow for any expansion or contraction of the liquid.

-

Once equilibrated, firmly insert the stopper, allowing any excess liquid to escape through the capillary in the stopper. Carefully wipe dry the outside of the pycnometer.

-

Weigh the filled pycnometer and record its mass (m₂).

-

Empty and clean the pycnometer. Fill it with a reference liquid of known density at the same temperature (e.g., distilled water) and repeat steps 4-6. Record the mass of the pycnometer filled with the reference liquid (m₃).

-

The density of the p-tert-butyliodobenzene sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference where ρ_reference is the known density of the reference liquid at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound and is sensitive to temperature and the wavelength of light used.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (sodium lamp or white light with a compensator)

-

Dropper or pipette

-

p-tert-Butyliodobenzene sample

-

Lens cleaning tissue and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

Turn on the refractometer and the constant temperature water bath, set to the desired temperature (e.g., 20 °C). Allow the instrument to equilibrate.

-

Clean the prism surfaces of the refractometer using a soft lens tissue and a suitable solvent. Allow the prisms to dry completely.

-

Using a clean dropper, place a few drops of the p-tert-butyliodobenzene sample onto the lower prism.

-

Close the prisms firmly. The liquid should spread to form a thin, uniform film.

-

Adjust the light source to illuminate the prisms.

-

While looking through the eyepiece, turn the coarse adjustment knob until the light and dark fields become visible.

-

If necessary, adjust the compensator to eliminate any color fringes and sharpen the borderline between the light and dark fields.

-

Use the fine adjustment knob to bring the borderline exactly to the center of the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

-

After the measurement, clean the prism surfaces thoroughly.

Logical Relationships and Workflows

While signaling pathways are not relevant to the physical properties of a small molecule, a logical workflow for the characterization of p-tert-butyliodobenzene can be visualized. This workflow outlines the sequential steps a researcher would typically follow.

This diagram illustrates a logical progression from sample acquisition and purification to the determination of its key physical properties and the final analysis and reporting of the data. This structured approach ensures the reliability and reproducibility of the experimental results.

References

1-(Tert-butyl)-4-iodobenzene solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(Tert-butyl)-4-iodobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility, principles for solvent selection, and detailed experimental protocols for determining precise solubility in a laboratory setting.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₁₀H₁₃I. It is characterized by a benzene ring substituted with a tert-butyl group and an iodine atom at the para position. This compound is a solid or liquid at room temperature, depending on its purity, and serves as a key intermediate in various organic syntheses, including cross-coupling reactions like the Heck reaction.[1] Understanding its solubility is critical for reaction setup, purification processes like recrystallization, and formulation development.

Solubility Profile

Based on the properties of structurally similar compounds such as tert-butylbenzene and 4-iodotoluene, this compound is expected to be soluble in a variety of common organic solvents and have low solubility in water.[2] Tert-butylbenzene is miscible with many organic solvents, and 4-iodotoluene is reported to be soluble in alcohols and ethers.[3][4][5]

Table 1: Predicted Qualitative Solubility of this compound

The following table provides an estimated qualitative solubility profile. These predictions are based on general principles of organic chemistry and should be confirmed experimentally for precise applications.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Very Soluble | The aromatic nature of both the solute and solvent leads to strong van der Waals interactions. |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Soluble | The non-polar tert-butyl group and benzene ring will interact favorably with aliphatic chains. |

| Chlorinated | Dichloromethane, Chloroform | Very Soluble | These solvents have polarities that are compatible with the overall polarity of the solute. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Very Soluble | Ethers are effective solvents for a wide range of organic compounds. |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent capable of dissolving many organic solids. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polarity of ketones is generally sufficient to dissolve substituted benzenes. |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly to Soluble | The polarity of the hydroxyl group may make it a less ideal solvent than non-polar alternatives, but some solubility is expected. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These are strong solvents, though their high polarity might not be perfectly matched to the solute. |

| Water | H₂O | Insoluble | The large hydrophobic structure of the molecule prevents significant dissolution in water.[2] |

Experimental Protocols for Solubility Determination

The following protocols provide detailed methodologies for determining the solubility of this compound.

Protocol for Qualitative Solubility Assessment

This method is a rapid screening test to estimate solubility in various solvents.

Materials:

-

This compound

-

A selection of test solvents

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

-

Graduated pipette or dropper

Procedure:

-

Place approximately 20-30 mg of this compound into a small, dry test tube.

-

Add the selected solvent dropwise, starting with 0.5 mL.

-

Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Observe the mixture against a well-lit background. If the solid has completely dissolved, it is considered soluble.

-

If the solid has not dissolved, continue to add the solvent in 0.5 mL increments, with vigorous mixing after each addition, up to a total volume of 3 mL.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent at room temperature.

Protocol for Quantitative Solubility Determination (Isothermal Method)

This protocol determines the solubility of the compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Chosen organic solvent

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

A method for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis)

Procedure:

-

Add an excess amount of this compound to a vial (enough so that some solid will remain undissolved).

-

Accurately pipette a known volume of the chosen solvent into the vial.

-

Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with constant agitation to ensure saturation.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for spectroscopic or chromatographic analysis).

-

For gravimetric analysis: Evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight is achieved. The final weight of the residue corresponds to the mass of the dissolved solute.

-

For other analyses: Dilute the filtered solution to a known volume and analyze using a pre-calibrated instrument to determine the concentration.

-

Calculate the solubility in units such as g/100 mL or mol/L.

Visualization of Experimental and Synthetic Workflows

Workflow for Quantitative Solubility Determination

The following diagram illustrates the logical steps for the quantitative determination of solubility.

Caption: Workflow for quantitative solubility determination.

Application in Synthesis: The Heck Reaction

This compound is a common aryl halide used in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form a new carbon-carbon bond.[1] The solubility of all reactants in the chosen solvent is crucial for reaction efficiency.

The diagram below outlines a typical workflow for a Heck reaction involving this compound.

Caption: Generalized workflow for a Heck cross-coupling reaction.

References

A Comprehensive Technical Guide to the Safety, Handling, and Hazards of 1-(Tert-butyl)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information, handling protocols, and hazard assessments for 1-(tert-butyl)-4-iodobenzene (CAS No. 35779-04-5). The following sections detail the physical and chemical properties, toxicological data, safe handling procedures, and emergency protocols to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is an organic compound that appears as a colorless to pale yellow liquid or solid, depending on the ambient temperature.[1] It has low solubility in water but is soluble in organic solvents like ethanol and ether.[1] The presence of the iodine atom makes it a useful reagent in various organic synthesis reactions, including nucleophilic substitutions and coupling reactions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C10H13I | [1][2][3] |

| Molecular Weight | 260.11 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 78°C (estimate) | [3][4] |

| Boiling Point | 253-254 °C @ 160 Torr; 116 - 118 °C @ 12 hPa | [3][4] |

| Density | 1.4392 g/cm³ @ 14°C; 1.468 g/mL @ 25°C | [3][5] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Refractive Index | 1.559; n20/D 1.57 | [3][5] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and ether. | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazard associated with this chemical is serious eye irritation.[2][3][4]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | Warning |

Precautionary Statements: [3][4]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P317: If eye irritation persists: Get medical advice/attention.

Toxicological Information

To date, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[4]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH-approved standards.[4][6]

-

Skin Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[4] For full body protection, wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]

-

Respiratory Protection: Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls if a risk assessment shows it is necessary. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4]

Handling

-

Avoid contact with skin and eyes.[4]

-

Avoid inhalation of vapor or mist.[4]

-

Handle in a well-ventilated place.[3]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

Storage

-

Store apart from foodstuff containers or incompatible materials.[3]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

Emergency Procedures

First-Aid Measures

-

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[4]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][6]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6]

-

Special Hazards Arising from the Substance: Hazardous decomposition products include carbon oxides and hydrogen iodide.[4][6]

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[4][6]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

-

Environmental Precautions: Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[4][6]

Experimental Protocols and Workflows

The following diagrams illustrate key workflows for handling this compound safely.

Caption: Workflow for the safe handling of this compound.

References

- 1. CAS 35779-04-5: 1-tert-Butyl-4-iodobenzene | CymitQuimica [cymitquimica.com]

- 2. 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 1-tert-butyl-4-iodobenzene | 35779-04-5 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(Tert-butyl)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Tert-butyl)-4-iodobenzene is an aromatic organic compound with the chemical formula C₁₀H₁₃I.[1][2][3] It is a substituted benzene derivative, featuring a bulky tert-butyl group and an iodine atom at the para position of the benzene ring.[2] This substitution pattern imparts unique steric and electronic properties to the molecule, making it a valuable intermediate in organic synthesis.[2][4]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, spectral data, and applications, with a particular focus on its relevance in drug development and materials science.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or solid, depending on the ambient temperature.[2] It is sparingly soluble in water but readily dissolves in common organic solvents like ethanol and ether.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-tert-butyl-4-iodobenzene | [3][5] |

| Synonyms | 4-tert-Butyliodobenzene, 1-Iodo-4-tert-butylbenzene, p-tert-Butyliodobenzene | [2][5][6][7] |

| CAS Number | 35779-04-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃I | [1][2][3] |

| Molecular Weight | 260.11 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Density | 1.468 g/mL at 25 °C | [1] |

| Boiling Point | 243 °C | [8] |

| Flash Point | 106 °C | [8] |

| Refractive Index | 1.5710 | [8] |

Synthesis

A common laboratory-scale synthesis of this compound involves the electrophilic iodination of tert-butylbenzene. The tert-butyl group is an ortho-, para-director, and due to steric hindrance from the bulky tert-butyl group, the para-substituted product is the major product.

Experimental Protocol: Iodination of Tert-butylbenzene

Materials:

-

Tert-butylbenzene

-

Iodine (I₂)

-

Nitric acid (HNO₃), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylbenzene in dichloromethane.

-

Cool the flask in an ice bath.

-

Slowly add a solution of iodine in dichloromethane to the flask.

-

While maintaining the temperature at 0-5 °C, add concentrated nitric acid dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using hexane as the eluent to obtain pure this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm) and the aromatic protons (two doublets in the aromatic region, ~7.0-7.6 ppm) are observed.[9] |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, as well as four distinct signals for the aromatic carbons, are present.[3] |

| IR | Characteristic peaks for C-H stretching of the alkyl and aromatic groups, and C=C stretching of the benzene ring. The C-I stretching vibration appears in the fingerprint region.[3] |

| Mass Spec | The molecular ion peak (M⁺) is observed at m/z = 260, corresponding to the molecular weight of the compound.[3][10] |

Applications in Drug Development and Organic Synthesis

The presence of a reactive iodine atom and a sterically demanding tert-butyl group makes this compound a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][4]

Role as a Synthetic Intermediate

The carbon-iodine bond is relatively weak and susceptible to a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex molecular architectures found in many drug candidates. The tert-butyl group can influence the pharmacokinetic properties of a molecule by increasing its lipophilicity and metabolic stability.

References

- 1. 1-tert-butyl-4-iodobenzene | 35779-04-5 [chemicalbook.com]

- 2. CAS 35779-04-5: 1-tert-Butyl-4-iodobenzene | CymitQuimica [cymitquimica.com]

- 3. 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-tert-Butyl-4-iodobenzene 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. 1-Iodo-4-(2-methyl-2-propanyl)benzene | CAS#:35779-04-5 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. 35779-04-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 4-(tert-Butyl)iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(tert-Butyl)iodobenzene is a versatile aromatic iodide that serves as a key building block in modern organic synthesis. Its sterically bulky tert-butyl group and reactive carbon-iodine bond make it a valuable reagent in a variety of transformations, particularly in the construction of complex organic molecules relevant to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and applications of 4-(tert-butyl)iodobenzene, with a focus on detailed experimental protocols and mechanistic insights.

Chemical and Physical Properties

4-(tert-Butyl)iodobenzene, also known as 1-tert-butyl-4-iodobenzene, is a colorless to pale yellow liquid at room temperature.[1] Its physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| CAS Number | 35779-04-5 | |

| Molecular Formula | C₁₀H₁₃I | |

| Molecular Weight | 260.11 g/mol | |

| Appearance | Clear orange to red liquid | [2] |

| IUPAC Name | 1-(tert-butyl)-4-iodobenzene | [3] |

Physical Properties

| Property | Value | Reference |

| Density | 1.468 g/mL at 25 °C | |

| Boiling Point | 116-118 °C at 9 mmHg | |

| Refractive Index | n20/D 1.57 | |

| Flash Point | 113 °C (closed cup) |

Spectral Data

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR | Data available in spectral databases. | [3] |

| ¹³C NMR | Data available in spectral databases. | [4][5][6] |

| IR | Data available in spectral databases. | [3] |

| Mass Spectrometry (GC-MS) | Data available in spectral databases. | [1] |

Synthesis of 4-(tert-Butyl)iodobenzene

A common laboratory-scale synthesis of 4-(tert-butyl)iodobenzene involves the iodination of tert-butylbenzene. Below is a representative experimental protocol.

Experimental Protocol: Iodination of tert-Butylbenzene

This protocol describes the direct iodination of tert-butylbenzene using iodine and an oxidizing agent.

Materials:

-

tert-Butylbenzene

-

Iodine (I₂)

-

Nitric acid (concentrated)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfite solution (10% w/v)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tert-butylbenzene (1.0 equivalent) and dichloromethane.

-

Add iodine (1.1 equivalents) to the solution and stir until it dissolves.

-

Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with a 10% sodium sulfite solution to remove excess iodine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 4-(tert-butyl)iodobenzene.

Key Reactions and Applications

4-(tert-Butyl)iodobenzene is a valuable substrate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Heck-Mizoroki Reaction

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene. 4-(tert-Butyl)iodobenzene is an excellent substrate for this reaction due to the high reactivity of the C-I bond.[7]

This protocol provides a general procedure for the Heck coupling of 4-(tert-butyl)iodobenzene.

Materials:

-

4-(tert-Butyl)iodobenzene

-

Alkene (e.g., styrene, butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (1-5 mol%), triphenylphosphine (2-10 mol%), and the base (e.g., triethylamine, 2.0 equivalents).

-

Add 4-(tert-butyl)iodobenzene (1.0 equivalent), the alkene (1.2 equivalents), and the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[8][9]

This protocol outlines a typical procedure for the Sonogashira coupling.

Materials:

-

4-(tert-Butyl)iodobenzene

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF) or DMF

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (1-3 mol%) and copper(I) iodide (2-5 mol%).

-

Add 4-(tert-butyl)iodobenzene (1.0 equivalent), the terminal alkyne (1.2 equivalents), and the anhydrous solvent.

-

Add triethylamine (2.0-3.0 equivalents) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Application in Agrochemicals: Synthesis of Fenpropimorph

4-(tert-Butyl)iodobenzene is a key precursor in the synthesis of fenpropimorph, a widely used morpholine fungicide. The synthesis involves a Heck coupling reaction followed by reductive amination.[7]

Caption: Synthetic pathway for Fenpropimorph.

Safety and Handling

4-(tert-Butyl)iodobenzene is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Causes serious eye irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. If in eyes, rinse cautiously with water for several minutes.

-

Storage: Store in a cool, well-ventilated place away from light and incompatible materials such as strong oxidizing agents.[2]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a fume hood.

Conclusion

4-(tert-Butyl)iodobenzene is a valuable and versatile building block in organic synthesis. Its utility is demonstrated through its successful application in key cross-coupling reactions such as the Heck and Sonogashira couplings, and in the synthesis of the agrochemical fenpropimorph. The detailed protocols and mechanistic diagrams provided in this guide are intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules. Proper handling and safety precautions are essential when working with this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 1-tert-butyl-4-iodobenzene | 35779-04-5 [chemicalbook.com]

- 3. 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Iodobenzene(591-50-4) 13C NMR [m.chemicalbook.com]

- 5. 4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) 13C NMR spectrum [chemicalbook.com]

- 6. C-13 NMR Spectrum [acadiau.ca]

- 7. 4-tert-ブチルヨードベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties of 1-(Tert-butyl)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and density of 1-(tert-butyl)-4-iodobenzene, a compound of interest in organic synthesis and pharmaceutical research. This document includes a summary of its key quantitative properties, detailed experimental protocols for their determination, and a visual representation of a standard experimental workflow.

Core Physicochemical Data

This compound, with the CAS number 35779-04-5, is an aromatic organic compound. Its key physical properties are summarized in the table below.

| Property | Value | Units | Notes |

| Molecular Weight | 260.11[1][2][3][4] | g/mol | - |

| Density | 1.468[1][3][5][6] | g/mL | at 25 °C |

Experimental Protocols

The following sections detail the standard methodologies for determining the molecular weight and density of organic compounds like this compound.

Molecular Weight Determination via Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[1]

Methodology:

-

Sample Preparation: A small sample of this compound is introduced into the mass spectrometer. For volatile compounds, this can be done by leaking the sample into the ion source.[5][7]

-

Ionization: The sample molecules are ionized, typically by bombarding them with a high-energy beam of electrons (Electron Ionization, EI).[1][5][7] This process removes an electron from the molecule, creating a positively charged molecular ion (M+).[1][5][7]

-

Acceleration: The newly formed ions are then accelerated by an electric field, which propels them into the mass analyzer.[1]

-

Deflection/Separation: The ions are subjected to a magnetic field, which deflects their path.[1] The degree of deflection is inversely proportional to the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ones.[1][5][7]

-

Detection: A detector measures the number of ions at each m/z value.[1]

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z ratio. The peak with the highest m/z value generally corresponds to the molecular ion, and its mass represents the molecular weight of the compound.[1]

Density Determination via Pycnometry

A pycnometer, or specific gravity bottle, is a flask with a precise volume used for the accurate determination of the density of a liquid or a solid.[8]

Methodology for Liquid Samples:

-

Tare Weight: The clean and dry pycnometer with its stopper is weighed on an analytical balance to determine its empty mass (m_pyc).

-

Calibration with Water: The pycnometer is filled with distilled water of a known temperature and density (ρ_water). The stopper is inserted, and any excess water is carefully removed from the exterior. The filled pycnometer is weighed to get the mass of the pycnometer and water (m_pyc+water).

-

Volume Calculation: The volume of the pycnometer (V_pyc) is calculated using the formula: V_pyc = (m_pyc+water - m_pyc) / ρ_water.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. It is then weighed to obtain the mass of the pycnometer and the sample (m_pyc+sample).

-

Density Calculation: The density of the sample (ρ_sample) is calculated as: ρ_sample = (m_pyc+sample - m_pyc) / V_pyc.

Methodology for Solid Samples:

-

Tare Weight: The mass of the clean, dry, and empty pycnometer is determined (m_pyc).

-